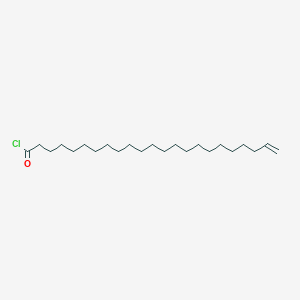

Tricos-22-enoyl chloride

Description

Properties

CAS No. |

108280-21-3 |

|---|---|

Molecular Formula |

C23H43ClO |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

tricos-22-enoyl chloride |

InChI |

InChI=1S/C23H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2 |

InChI Key |

GNBNSIALYHKXHY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Handling of Tricos-22-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tricos-22-enoyl chloride is a specialized and not widely documented chemical compound. Direct experimental data for this specific molecule is scarce. The following guide has been compiled by extrapolating information from its precursor, Tricos-22-enoic acid, data on analogous long-chain unsaturated acyl chlorides, and the well-established principles of acyl chloride chemistry. All quantitative data and handling protocols should be regarded as predictive and require verification through empirical testing.

Predicted Chemical & Physical Properties

This compound is the acyl chloride derivative of Tricos-22-enoic acid.[1] The introduction of the chloro group in place of the hydroxyl group of the carboxylic acid significantly alters its physical and chemical properties, most notably increasing its reactivity.[2] While the parent compound, Tricos-22-enoic acid, is a solid with a melting point of 76°C, the corresponding acyl chloride is predicted to be a liquid at room temperature, similar to other long-chain acyl chlorides like Erucoyl chloride.[3][4][5]

| Property | Predicted Value | Source / Analogy |

| IUPAC Name | This compound | Nomenclature Rules[1] |

| Molecular Formula | C₂₃H₄₃ClO | Derived from Tricos-22-enoic acid (C₂₃H₄₄O₂)[6] |

| Molecular Weight | 371.04 g/mol | Calculated |

| Predicted Physical State | Liquid | Analogy with Erucoyl chloride[3] |

| Predicted Solubility | Soluble in non-polar organic solvents (e.g., Benzene, Chloroform, Hexane); Insoluble and reactive in water.[4][7] | Analogy & General Acyl Chloride Properties |

| Predicted Storage Temp. | -20°C | Analogy with Erucoyl chloride[3] |

Predicted Spectroscopic Data

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its functional groups.

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Multiplet corresponding to the terminal vinylic protons (CH₂=)Multiplet for the other vinylic proton (=CH-)Triplet for the alpha-methylene group (-CH₂-COCl)Multiple multiplets for the long alkyl chain methylene groups (-(CH₂)ₙ-) |

| ¹³C NMR | Signal for the carbonyl carbon (~170 ppm)Signals for the vinylic carbons (~114-140 ppm)Signal for the alpha-methylene carbonMultiple signals for the long alkyl chain carbons |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride (~1800 cm⁻¹)C=C stretch for the alkene group (~1640 cm⁻¹)C-H stretches for the alkyl and vinylic groups (~2850-3100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for the presence of Chlorine (³⁵Cl and ³⁷Cl).Fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the alkyl chain. |

Chemical Reactivity and Stability

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] The carbonyl carbon of this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[8][9]

Key Reactions:

-

Hydrolysis: Reacts vigorously and exothermically with water to hydrolyze back to the parent Tricos-22-enoic acid and hydrochloric acid (HCl).[2][8][10] Due to this high reactivity, it is considered moisture-sensitive.[11]

-

Alcoholysis: Reacts readily with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters and does not typically require a catalyst, unlike Fischer esterification.[10]

-

Aminolysis: Reacts with primary and secondary amines to form amides. If an excess of the amine is used, it can also serve to neutralize the HCl byproduct.[8][10]

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. Partial reduction to an aldehyde is also possible with less reactive reagents.[8]

Stability: this compound is expected to be stable under anhydrous, inert conditions at low temperatures.[3] It will readily decompose in the presence of moisture. It is incompatible with alcohols, amines, bases, and strong oxidizing agents.[11][12]

Caption: General reaction pathways of this compound with common nucleophiles.

Experimental Protocols

Synthesis from Tricos-22-enoic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[13] A common and effective method utilizes thionyl chloride (SOCl₂).[9][14]

Protocol:

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

-

Reagents: Add Tricos-22-enoic acid to the flask. Under the inert atmosphere, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to accelerate the reaction.[1]

-

Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under high vacuum to prevent thermal decomposition.

Caption: A generalized workflow for the synthesis of this compound.

Handling, Storage, and Safety

Acyl chlorides are hazardous materials that demand strict safety protocols.[2] They are corrosive, toxic, and highly reactive with water.[11]

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[11]

-

Use an inert atmosphere (nitrogen or argon) for all transfers to prevent hydrolysis from atmospheric moisture.[11][15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[15][16]

-

Ground all equipment to prevent static discharge, as shorter-chain acyl chlorides can be flammable.[16]

-

Have appropriate spill-control materials (inert absorbent, not water) and emergency first-aid supplies readily available.

Storage:

-

Store in a tightly sealed container under an inert atmosphere.[15]

-

Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11] A storage temperature of -20°C is recommended by analogy.[3]

-

Store separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[11]

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |

| Physical Hazards | Not Classified (Potentially Flammable) | Keep away from heat/sparks/open flames.[15] |

| Health Hazards | Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[11] |

| Serious Eye Damage/Irritation (Category 1) | Do not breathe dust/fume/gas/mist/vapors/spray.[15] | |

| Acute Toxicity (Inhalation) | Wear protective gloves/clothing/eye protection/face protection.[15] | |

| Environmental Hazards | May be harmful to aquatic life | Avoid release to the environment.[15] |

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 22-TRICOSENOIC ACID | 65119-95-1 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. 22-Tricosenoic acid | 65119-95-1 | Benchchem [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. chembk.com [chembk.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. alphachemika.co [alphachemika.co]

A Comprehensive Technical Guide to (22E)-Tricos-22-enoyl Chloride

For researchers, scientists, and professionals in drug development, understanding the structure, properties, and reactive potential of novel chemical entities is paramount. This guide provides a detailed overview of (22E)-Tricos-22-enoyl Chloride, a long-chain unsaturated acyl chloride. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of similar chemical structures to provide a predictive yet thorough analysis.

Chemical Structure and IUPAC Nomenclature

(22E)-Tricos-22-enoyl Chloride is a derivative of tricosenoic acid, a 23-carbon monounsaturated fatty acid. The structure is characterized by a long aliphatic chain, a terminal double bond, and a highly reactive acyl chloride functional group.

IUPAC Name: (22E)-tricos-22-enoyl chloride

Synonyms: 22-Tricosenoyl chloride

Chemical Formula: C₂₃H₄₃ClO

Molecular Structure:

CH₂=CH-(CH₂)₂₀-COCl

The "(22E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (22E)-Tricos-22-enoyl Chloride based on the known properties of other long-chain acyl chlorides.

| Property | Predicted Value | Notes |

| Molecular Weight | 371.04 g/mol | Calculated based on the chemical formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Long-chain acyl chlorides are often liquids or solids with low melting points at room temperature. |

| Boiling Point | > 200 °C (at reduced pressure) | Expected to be high due to the long carbon chain and likely to decompose at atmospheric pressure. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Hexane). Insoluble in water. | The long hydrophobic carbon chain dictates its solubility. It will react violently with protic solvents like water and alcohols. |

| Reactivity | Highly reactive | The acyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. |

Synthesis and Experimental Protocols

The synthesis of (22E)-Tricos-22-enoyl Chloride would typically start from the corresponding carboxylic acid, (22E)-tricos-22-enoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.

General Synthesis Protocol:

A common method for this conversion involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Detailed Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), (22E)-tricos-22-enoic acid is dissolved in an inert anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Addition of Chlorinating Agent: Thionyl chloride (typically 1.2 to 2.0 equivalents) is added dropwise to the solution at room temperature. The reaction mixture is then gently heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). For a more precise determination, techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be employed.

-

Work-up: Upon completion, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. The crude (22E)-Tricos-22-enoyl Chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation, though this may be challenging for a high molecular weight compound.

Chemical Reactivity and Signaling Pathway Interactions

The high reactivity of the acyl chloride functional group makes (22E)-Tricos-22-enoyl Chloride a versatile intermediate for the synthesis of various derivatives. It will readily react with nucleophiles in nucleophilic acyl substitution reactions.

Logical Reaction Pathway:

Caption: Nucleophilic Acyl Substitution Mechanism.

This reactivity allows for its potential use in bioconjugation, where it could be used to attach the long lipid tail to proteins, peptides, or other biomolecules, thereby modifying their lipophilicity and membrane association. This is a common strategy in drug development to enhance the cellular uptake and targeting of therapeutic agents.

Experimental Workflow for Bioconjugation:

Caption: Workflow for Biomolecule Lipidation.

This technical guide provides a foundational understanding of (22E)-Tricos-22-enoyl Chloride for scientific professionals. While specific experimental data is not yet prevalent, the established principles of organic chemistry allow for a robust and informative projection of its properties and potential applications.

The Elusive Presence of Tricos-22-enoyl Chloride's Precursor in the Plant Kingdom: A Technical Guide

Foreword: The direct natural occurrence of Tricos-22-enoyl chloride in plants is undocumented and highly improbable due to the inherent reactivity of acyl chlorides in aqueous biological environments. Such compounds are typically synthesized for chemical reactions and are not stable products of plant metabolism. This technical guide, therefore, focuses on the natural occurrence of its far more stable and biologically relevant precursor, Tricos-22-enoic acid (C23:1) , and its saturated counterpart, Tricosanoic acid (C23:0) . This document serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look into the presence of these very-long-chain fatty acids (VLCFAs) in plants, their biosynthesis, and the methodologies for their study.

Introduction to Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more.[1] In plants, they are crucial components of various lipids and play essential roles in numerous physiological processes.[2] VLCFAs are integral to the formation of cuticular waxes, which form a protective barrier on the plant surface, and suberin in roots, which is vital for nutrient and water regulation.[1][2] They are also found in membrane lipids, such as phospholipids and sphingolipids, and can be stored in triacylglycerols in seeds.[2] While even-chain VLCFAs are more common, odd-chain fatty acids, including those with 23 carbons, are found in minor quantities in various plant species.[1]

Natural Occurrence of C23 Fatty Acids in Plants

In contrast, its saturated analog, Tricosanoic acid (C23:0), has been quantitatively reported in the seed oils of several plant species, confirming the existence of C23 fatty acid biosynthesis in plants. The following table summarizes the available quantitative data for Tricosanoic acid in various plant sources.

| Plant Species | Common Name | Family | Tissue | Tricosanoic Acid (C23:0) Content (% of total fatty acids) |

| Ziziphus jujuba var. spinosa | Spinosa Jujube | Rhamnaceae | Seed Oil | 0.12 |

| Vitis vinifera | Grape | Vitaceae | Seed | 0.03 |

| Tutcheria championii | - | Theaceae | Seed | 0.21 |

| Tsuga chinensis | Chinese Hemlock | Pinaceae | - | 0.1 |

| Cynara cardunculus | Cardoon | Asteraceae | - | 0.02 |

Data sourced from PlantFAdb.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

VLCFAs are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors that are produced in the plastids.[2] The elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE).[3] This complex catalyzes a four-step reaction cycle, with each cycle adding two carbons to the acyl chain.[3]

The four key enzymatic steps are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the chain length specificity.

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).[3]

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).[3]

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).[3]

Experimental Protocols

The analysis of VLCFAs, such as Tricos-22-enoic acid and Tricosanoic acid, from plant material typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

General Workflow for Plant Fatty Acid Analysis

Detailed Methodology for Fatty Acid Analysis by GC-MS

The following is a representative protocol adapted from standard methods for the analysis of fatty acids in plant tissues.

1. Lipid Extraction (Modified Folch Method):

-

Weigh approximately 1 g of finely ground plant tissue into a glass tube.

-

Add 20 mL of a chloroform:methanol (2:1, v/v) solution.

-

Homogenize the sample using a high-speed homogenizer for 2 minutes.

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 5 mL of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

2. Saponification and Methylation to FAMEs:

-

To the dried lipid extract, add 4 mL of 0.5 M KOH in methanol.

-

Heat the mixture at 100°C for 10 minutes in a sealed tube to saponify the lipids.

-

Cool the tube and add 5 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat again at 100°C for 10 minutes to methylate the free fatty acids.

-

Cool to room temperature.

3. FAMEs Extraction:

-

Add 2 mL of n-hexane and 2 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column suitable for FAME separation.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 180°C, then ramp at 5°C/min to 230°C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL (split ratio 20:1).

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and their mass spectra with libraries such as NIST.

Signaling and Biological Functions

Currently, there is no known specific signaling pathway attributed to Tricos-22-enoic acid in plants. The biological roles of odd-chain and very-long-chain fatty acids are generally associated with their incorporation into complex lipids that contribute to the structural integrity and function of cellular membranes and protective barriers.[2] Perturbations in VLCFA biosynthesis have been shown to affect plant development, stress responses, and interactions with pathogens. It is plausible that minor fatty acids like Tricos-22-enoic acid are incorporated into these lipids and contribute to the fine-tuning of their biophysical properties.

Conclusion and Future Perspectives

Future research, employing advanced mass spectrometry techniques, is needed to explore the lipidome of a wider range of plant species to identify and quantify rare fatty acids like Tricos-22-enoic acid. Understanding the full spectrum of fatty acid diversity in plants could unveil novel biological functions and provide new targets for crop improvement and the development of plant-derived specialty chemicals.

References

- 1. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tricos-22-enoyl Chloride - A Profile of a Long-Chain Unsaturated Acyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricos-22-enoyl chloride, with a putative 23-carbon backbone and a terminal double bond, belongs to the class of long-chain unsaturated acyl chlorides. These molecules are highly reactive chemical intermediates, primarily utilized in organic synthesis to introduce long aliphatic chains into various molecular scaffolds. Their utility is significant in the development of pharmaceuticals, surfactants, and other specialty chemicals where lipophilicity and specific long-chain structures are desired. The presence of both a reactive acyl chloride group and a terminal double bond offers multiple avenues for chemical modification, making them versatile building blocks in medicinal chemistry and materials science.

Predicted Physicochemical Characteristics

The physical and chemical properties of this compound can be extrapolated from known data for similar long-chain unsaturated acyl chlorides. The following tables summarize the available data for Oleoyl Chloride and Erucoyl Chloride, which can be considered representative analogs.

Table 1: Predicted and Analogous Physical Properties

| Property | Oleoyl Chloride (C18:1) | Erucoyl Chloride (C22:1) | This compound (C23:1) (Predicted) |

| Molecular Formula | C18H33ClO[1][2][3] | C22H41ClO[4][5] | C23H43ClO |

| Molecular Weight ( g/mol ) | 300.91[2][3] | 357.02[4] | 371.05 |

| Appearance | Colorless to pale yellow/light beige liquid/oil[1][2] | Liquid[4] | Clear, colorless to yellowish liquid |

| Boiling Point (°C) | 193 °C at 4 mmHg; 254-256 °C[1] | Not available | Expected to be higher than Erucoyl Chloride |

| Density (g/mL) | 0.91 g/mL at 25 °C | Not available | ~0.9 g/mL |

| Refractive Index | n20/D 1.463 (lit.) | Not available | ~1.46 |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol, acetone); insoluble in water.[1] | Not available | Soluble in aprotic organic solvents (e.g., dichloromethane, THF); reacts with protic solvents. |

Table 2: Chemical Reactivity and Stability

| Characteristic | Description |

| Reactivity | The acyl chloride functional group is highly electrophilic and reactive towards nucleophiles.[2] It readily undergoes nucleophilic acyl substitution. |

| Stability | Sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Stable under anhydrous conditions, often stored at low temperatures (-20°C).[1][4] |

| Hazardous Reactions | Reacts vigorously with water, alcohols, and amines.[6] The reaction with water produces hydrochloric acid fumes.[6] |

Experimental Protocols

The synthesis of long-chain unsaturated acyl chlorides is typically achieved by reacting the corresponding fatty acid with a chlorinating agent. The following is a generalized protocol.

3.1. General Synthesis of a Long-Chain Unsaturated Acyl Chloride

Materials:

-

Long-chain unsaturated fatty acid (e.g., Tricos-22-enoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), dissolve the long-chain unsaturated fatty acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (typically 1.2-2.0 equivalents) to the solution at room temperature with stirring. Alternatively, if using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride (1.2-1.5 equivalents).

-

After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Once the reaction is complete, the excess chlorinating agent and the solvent are removed under reduced pressure using a rotary evaporator.

-

The crude acyl chloride can be purified by vacuum distillation, although for long-chain acyl chlorides, this may lead to decomposition.[7] Often, the crude product is of sufficient purity to be used directly in subsequent reactions.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride group makes this compound a versatile intermediate for the synthesis of a variety of derivatives. The terminal double bond provides an additional site for chemical modification.

Key Reactions:

-

Esterification: Reacts readily with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts with primary or secondary amines to form amides. Typically, two equivalents of the amine are used, with one equivalent acting as the nucleophile and the other as a base to neutralize the HCl.

-

Hydrolysis: Rapidly hydrolyzes in the presence of water to form the parent carboxylic acid, Tricos-22-enoic acid.[8]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Reactions at the Double Bond: The terminal alkene can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the aliphatic chain.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Typical reactions of this compound with various nucleophiles.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Erucoyl chloride | C22H41ClO | CID 5364502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

Tricos-22-enoyl chloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tricos-22-enoyl chloride, a long-chain acyl chloride derived from Tricos-22-enoic acid. Due to the limited direct experimental data on this compound, this document synthesizes information from its parent carboxylic acid and general knowledge of long-chain acyl chlorides. It covers chemical properties, potential synthesis protocols, and inferred biological significance, offering a foundational resource for researchers interested in the application of this compound in chemical synthesis and life sciences.

Chemical Identification and Properties

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Parent Acid | ||

| IUPAC Name | Tricos-22-enoic acid | [1] |

| CAS Number | 65119-95-1 | [1][2][3] |

| Molecular Formula | C23H44O2 | [1] |

| Molecular Weight | 352.60 g/mol | [1][3] |

| Physical State | Solid | [3] |

| Color | White | [3] |

| Melting Point | 76 °C | [3] |

| Acyl Chloride Derivative | ||

| Predicted IUPAC Name | This compound | |

| Predicted Molecular Formula | C23H43ClO | |

| Predicted Molecular Weight | 371.04 g/mol |

Note: Properties for this compound are predicted based on the known properties of Tricos-22-enoic acid and the chemical transformation from a carboxylic acid to an acyl chloride.

Synthesis and Experimental Protocols

The synthesis of this compound from Tricos-22-enoic acid can be achieved through standard methods for converting carboxylic acids to acyl chlorides. The choice of chlorinating agent is crucial and depends on the desired purity and scale of the reaction.

General Synthesis of Long-Chain Acyl Chlorides

Long-chain acyl chlorides are typically synthesized by treating the corresponding carboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).

A general laboratory-scale procedure using thionyl chloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tricos-22-enoic acid in an inert solvent such as toluene or dichloromethane.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the solution at room temperature. The reaction is typically performed in a fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the evolution of gas ceases, indicating the completion of the reaction.

-

Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude this compound can be purified by distillation under high vacuum to prevent decomposition, which is a common issue with long-chain acyl chlorides.

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Research Applications

The biological roles of this compound have not been directly investigated. However, insights can be drawn from its parent molecule, Tricos-22-enoic acid, and other very-long-chain fatty acids (VLCFAs). VLCFAs are known to be involved in various cellular processes.

Inferred Biological Context

VLCFAs are precursors for the synthesis of complex lipids such as ceramides and sphingolipids, which are integral components of cell membranes and are involved in cell signaling. The acyl chloride form, being highly reactive, could be utilized as a chemical probe to study the enzymes involved in VLCFA metabolism or to synthesize modified lipids for investigating lipid-protein interactions and signaling pathways.

Caption: Inferred biological context and potential research applications.

Handling and Safety

Acyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, all manipulations should be carried out under anhydrous conditions. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a potentially valuable chemical tool for researchers in lipid biology and synthetic chemistry. While direct experimental data is scarce, this guide provides a foundational understanding based on established chemical principles and the known properties of its parent fatty acid. Further research is warranted to fully elucidate the properties and applications of this compound.

References

An In-depth Technical Guide on the Role of Very-Long-Chain Fatty Acids in Plant Signaling

To the Researcher: This guide addresses the inquiry into the biological role of Tricos-22-enoyl chloride in plant signaling. Based on a comprehensive review of current scientific literature, there is no documented evidence to suggest that this compound is a recognized signaling molecule in plants. However, the broader class of molecules to which it belongs—very-long-chain fatty acids (VLCFAs) and their derivatives—are crucial players in a multitude of plant signaling pathways. This guide, therefore, focuses on the established roles of VLCFAs, providing a technically detailed overview for researchers, scientists, and drug development professionals.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plant Biology

Very-long-chain fatty acids are fatty acids with acyl chains of 20 carbons or longer.[1] In plants, these molecules are not only fundamental structural components but also act as key signaling molecules in various developmental and stress-response pathways.[2][3] VLCFAs are synthesized in the endoplasmic reticulum by an elongase complex and are incorporated into several major lipid pools, including cuticular waxes, suberin, sphingolipids, and phospholipids.[4] While their role in forming protective barriers like the cuticle is well-established, emerging evidence highlights their function in signal transduction, particularly in response to both biotic and abiotic stress.[1][3][5] Perturbations in VLCFA levels can lead to severe developmental defects, ranging from growth retardation to embryo lethality, underscoring their critical importance in plant life.[3]

Quantitative Data on VLCFA-Mediated Responses

The following table summarizes quantitative findings from studies on the effects of altered VLCFA levels or related gene expression on plant responses. This data illustrates the significant impact of VLCFAs on plant development and stress tolerance.

| Gene/Mutant Studied | Plant Species | Change in VLCFA Levels | Observed Phenotypic or Molecular Effect | Reference |

| myb30 mutant | Arabidopsis thaliana | Unable to accumulate wild-type levels of VLCFAs under hypoxia. | Impaired response to hypoxia. | [2] |

| Overexpression of dehydratase (part of elongase complex) | Arabidopsis thaliana | Enhanced VLCFA levels, primarily in epicuticular waxes. | Altered cuticle properties. | [4] |

| pas2 mutant (dehydratase) | Arabidopsis thaliana | General reduction of VLCFAs in triacylglycerols, complex sphingolipids, and cuticular waxes. | Strong developmental defects. | [4] |

| Incompatible interaction with bacteria | Arabidopsis thaliana | Upregulation of KCS1, KCS2, KCS10, PASTICCINO 2, and CER10 genes, leading to increased VLCFA levels. | Induced resistance to bacterial pathogens. | [2][3] |

| Various abiotic stresses (salt, cold, drought) | Various plant species | Increased total amount of saturated, and in some cases, unsaturated VLCFAs. | Adaptive modification in membrane lipid constituents. | [3][6][7] |

Experimental Protocols for Studying VLCFA Signaling

The investigation of VLCFA signaling pathways requires a combination of lipidomic, genetic, and molecular biology techniques. Below are detailed methodologies for key experiments.

3.1 Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for the identification and quantification of VLCFAs in different plant tissues.

-

Objective: To analyze the composition of fatty acids and their derivatives.

-

Methodology:

-

Lipid Extraction: Homogenize approximately 200 mg of plant tissue (e.g., leaves or roots) in 3 ml of isopropanol with 0.01% (w/v) butylated hydroxytoluene at 75°C for 15 minutes to inactivate lipolytic enzymes.[8] Add 1.5 ml of chloroform and 0.6 ml of water, vortex thoroughly, and centrifuge to separate the phases.[8] Collect the lower chloroform phase containing the lipids.

-

Transmethylation: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1 ml of 5% (v/v) sulfuric acid in methanol and incubate at 85°C for 3 hours to convert fatty acids to fatty acid methyl esters (FAMEs).[9]

-

FAME Extraction: After cooling, add 1.5 ml of water and 1 ml of hexane. Vortex and centrifuge. The upper hexane phase containing the FAMEs is collected for analysis.

-

GC-MS Analysis: Inject the FAME sample into a GC-MS system. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs based on chain length and saturation. The mass spectrometer is used to identify and quantify the individual FAMEs by comparing their fragmentation patterns and retention times to known standards.

-

3.2 Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in VLCFA biosynthesis, such as the β-ketoacyl-CoA synthase (KCS) family.

-

Objective: To measure the transcript abundance of VLCFA biosynthesis genes in response to specific stimuli.

-

Methodology:

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (e.g., KCS1, MYB30). Use a reference gene (e.g., Actin or Ubiquitin) for normalization. The reaction is run on a real-time PCR cycler, and the relative expression levels are calculated using the 2-ΔΔCt method.

-

3.3 Analysis of Protein-Lipid Interactions

These methods are crucial for identifying proteins that bind to VLCFAs or their derivatives, which is a key step in elucidating signaling cascades.

-

Objective: To investigate the direct interaction between specific lipids and proteins.

-

Methodology (Protein-Lipid Overlay Assay):

-

Lipid Spotting: Spot serial dilutions of different lipids (including VLCFAs or their derivatives) onto a hydrophobic membrane (e.g., nitrocellulose or PVDF) and allow it to dry.

-

Blocking: Block the membrane with a solution containing a high concentration of a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest, which may be tagged (e.g., with His or GST) for detection.

-

Washing and Detection: Wash the membrane to remove unbound protein. Detect the bound protein using a specific antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.[10]

-

Visualization of VLCFA-Related Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in VLCFA biology.

Caption: VLCFA Biosynthesis and Distribution Workflow.

Caption: A model for VLCFA involvement in plant stress signaling.

Caption: Integrated experimental workflow for studying VLCFAs.

Conclusion and Future Directions

While a direct signaling role for this compound has not been identified, the study of VLCFAs as a class reveals a complex and critical network of interactions that govern plant growth, development, and resilience.[3][4] VLCFAs and their derivatives, particularly sphingolipids, are emerging as key mediators in the plant's response to environmental cues.[2][5] Future research should focus on elucidating the specific downstream targets of VLCFA-derived signals and the protein players that recognize and transduce these lipid-based messages.[11] Advanced techniques in lipidomics and protein-lipid interaction analysis will be instrumental in unraveling the intricate mechanisms by which these essential molecules regulate plant life.[10][12]

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 3. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. Very-long-chain fatty acids (VLCFAs) in plant response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Lipid signaling in plants [frontiersin.org]

- 12. books.google.cn [books.google.cn]

Spectroscopic Data for Tricos-22-enoyl Chloride: A Technical Overview

Comprehensive analysis of Tricos-22-enoyl chloride, a long-chain acyl chloride, necessitates a suite of spectroscopic techniques to elucidate its molecular structure and purity. This technical guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

For clarity and comparative ease, the anticipated quantitative data from NMR, IR, and MS analyses are summarized below.

| Spectroscopic Technique | Parameter | Predicted Value/Range |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~5.35 ppm (m, 2H, -CH=CH-) |

| ~2.89 ppm (t, 2H, -CH₂-COCl) | ||

| ~2.01 ppm (m, 2H, -CH₂-CH=) | ||

| ~1.65 ppm (quint, 2H, -CH₂-CH₂-COCl) | ||

| ~1.25 ppm (br s, 32H, -(CH₂)₁₆-) | ||

| ~0.88 ppm (t, 3H, -CH₃) | ||

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~173.5 ppm (-COCl) |

| ~130.0 ppm (-CH=CH-) | ||

| ~53.0 ppm (-CH₂-COCl) | ||

| ~33.0 ppm (-CH₂-CH₂-COCl) | ||

| ~29.7 - 29.1 ppm (-(CH₂)₁₆-) | ||

| ~22.7 ppm (-CH₂-CH₃) | ||

| ~14.1 ppm (-CH₃) | ||

| IR (Neat) | Wavenumber (ν) | ~2925 cm⁻¹ (C-H, alkane) |

| ~2855 cm⁻¹ (C-H, alkane) | ||

| ~1800 cm⁻¹ (C=O, acyl chloride) | ||

| ~1640 cm⁻¹ (C=C, alkene) | ||

| Mass Spectrometry (EI) | m/z | [M]⁺ expected at 370.3 (for ³⁵Cl) and 372.3 (for ³⁷Cl) |

| Fragment ion: [M-Cl]⁺ at 335.3 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary (typically 1024 or more).

-

Set a spectral width of approximately 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the neat compound can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis:

-

Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

-

Observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to confirm the structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unveiling the Solubility Profile of Tricos-22-enoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tricos-22-enoyl chloride, a long-chain acyl chloride, presents a unique set of physicochemical properties that are critical for its application in research and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for designing synthetic routes, formulating drug delivery systems, and conducting biological assays. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the behavior of analogous long-chain acyl chlorides, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong qualitative assessment can be made based on the known properties of similar long-chain acyl chlorides, such as stearoyl chloride.[1] These molecules are characterized by a long, non-polar hydrocarbon tail and a highly reactive acyl chloride head group.

This structural duality dictates their solubility behavior. The long hydrocarbon chain imparts a significant non-polar character to the molecule, leading to favorable interactions with non-polar organic solvents. Conversely, the polar acyl chloride group has limited interaction with polar solvents. Furthermore, acyl chlorides are known to react with protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.[2][3]

Based on these principles, the expected solubility of this compound is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar hydrocarbon chain of this compound will readily interact with non-polar solvents through van der Waals forces.[1] |

| Polar Aprotic | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the polar acyl chloride group, while their organic nature allows for solvation of the hydrocarbon tail. |

| Polar Protic | Water, Ethanol, Methanol | Reactive/Insoluble | Acyl chlorides react with protic solvents, particularly water, in a vigorous hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid.[2] With alcohols, they will react to form esters. |

Experimental Protocol: Determination of Solubility

To ascertain the precise quantitative solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Solvent Addition: To a series of vials, add a fixed, accurately weighed amount of this compound (e.g., 10 mg).

-

Incremental Solvent Addition: To each vial, add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL).

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the samples using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the vials for any undissolved solid. If the solid has completely dissolved, the solubility is greater than the current concentration. In this case, additional this compound should be added in known increments until a saturated solution with excess solid is achieved.

-

Sample Extraction: Once equilibrium in a saturated solution is confirmed, allow the vials to remain undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved microparticles.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used.

-

Final Weighing: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant extracted

Safety Precautions:

-

This compound is a reactive and potentially corrosive compound. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acyl chlorides react with moisture in the air to produce hydrochloric acid, so it is important to work under anhydrous conditions as much as possible.[1]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining and utilizing the solubility data of a compound like this compound in a research and development setting.

Caption: Workflow for Solubility Determination and Application.

This structured approach ensures a systematic evaluation of solubility, leading to robust and reliable data that can inform critical decisions in drug development and chemical synthesis. By understanding the solubility profile of this compound, researchers can unlock its full potential in their scientific endeavors.

References

In-depth Technical Guide: The Potential Physiological Effects of Tricos-22-enoyl Chloride and its Analogs

Disclaimer: Direct experimental data on the physiological effects of Tricos-22-enoyl chloride is not available in current scientific literature. This guide synthesizes information on structurally related long-chain fatty acyl chlorides and chlorinated fatty acids to project potential physiological activities and toxicological profiles. The experimental protocols and signaling pathways described are based on studies of analogous compounds and should be considered predictive for this compound.

Introduction

This compound is a long-chain fatty acyl chloride. While specific studies on this molecule are absent, its chemical nature suggests potential interactions with biological systems. Fatty acyl chlorides are reactive compounds that can acylate proteins and other molecules, and long-chain fatty acids themselves are integral to cellular signaling and metabolism. This document explores the hypothetical physiological effects of this compound based on the activities of similar molecules.

Data Presentation

Due to the absence of specific data for this compound, the following table summarizes quantitative data from studies on related chlorinated fatty acids, which may serve as a proxy for understanding potential effects.

Table 1: Effects of Chlorinated Fatty Acids in Biological Systems

| Compound | System | Concentration/Dose | Observed Effect | Citation |

| 2-chloropalmitic acid (2-Cl-PA) | C57bl/6 Mice (in vivo) | 400 ppm Cl2 gas exposure | Increased free and esterified 2-Cl-PA in plasma. | [1] |

| 2-chlorostearic acid (2-Cl-SA) | C57bl/6 Mice (in vivo) | 400 ppm Cl2 gas exposure | Increased free and esterified 2-Cl-SA in plasma. | [1] |

| 2-chloropalmitaldehyde (2-Cl-Pald) | C57bl/6 Mice (in vivo) | 400 ppm Cl2 gas exposure | Increased 2-Cl-Pald in lung tissue. | [1] |

| 2-chlorostearaldehyde (2-Cl-Sald) | C57bl/6 Mice (in vivo) | 400 ppm Cl2 gas exposure | Increased 2-Cl-Sald in lung tissue. | [1] |

Potential Signaling Pathways and Mechanisms of Action

Long-chain fatty acids and their derivatives, such as acyl-CoAs, are known to act as signaling molecules and regulators of metabolism.[2][3] this compound, due to its reactivity, could potentially interact with various cellular components, leading to a range of physiological effects.

One hypothetical pathway involves the intracellular conversion of this compound to its corresponding acyl-CoA, Tricos-22-enoyl-CoA. Long-chain acyl-CoAs are known to modulate the activity of various enzymes and ion channels.[3] For instance, they can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and regulate transcription factors.[2]

Additionally, as a reactive acyl chloride, this compound could directly acylate proteins, lipids, and other macromolecules, potentially altering their function. This non-enzymatic modification could lead to cellular stress and toxicity.

Experimental Protocols

The following are representative experimental protocols that could be adapted to study the physiological effects of this compound, based on methodologies used for similar compounds.

Protocol 1: In Vivo Exposure and Lipid Profiling in Mice

This protocol is adapted from studies on chlorinated fatty acids.[1]

-

Animal Model: C57bl/6 mice.

-

Exposure: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at varying doses. A control group should receive the vehicle alone.

-

Sample Collection: At specified time points post-exposure, collect blood plasma and lung tissue.

-

Lipid Extraction:

-

Homogenize lung tissue in a suitable solvent system (e.g., chloroform:methanol).

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

-

Dry the organic phase under nitrogen and reconstitute in an appropriate solvent.

-

-

Quantification by LC-MS/MS:

-

Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify Tricos-22-enoyl-containing lipids.

-

Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of the target analyte.

-

Use an appropriate internal standard for accurate quantification.

-

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound on a cell line of interest.

-

Cell Culture: Plate cells (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Potential Toxicological Effects

The chloride component of this compound raises considerations about its potential role in cellular chloride ion homeostasis. Chloride ions are crucial for various cellular functions, including the regulation of enzyme activity, gene expression, and cell volume.[4][5][6][7] While the direct impact of an acyl chloride on chloride ion concentration is not established, the introduction of reactive chlorinated compounds can lead to cellular dysfunction. For example, some chlorinated lipids have been shown to stimulate inflammation and promote cell death.[1]

Conclusion

In the absence of direct experimental evidence, the physiological effects of this compound remain speculative. Based on its chemical structure and the known activities of related long-chain fatty acyl derivatives and chlorinated lipids, it is plausible that this compound could modulate cellular signaling pathways, interact with metabolic enzymes, and potentially exert cytotoxic effects. Further research is necessary to elucidate the specific biological activities of this compound. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of chloride ions in bodily and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloride ions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Tricos-22-enoyl Chloride from Tricos-22-enoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricos-22-enoyl chloride is a reactive acyl chloride derived from tricos-22-enoic acid, a long-chain unsaturated fatty acid. As an acylating agent, it serves as a key intermediate in the synthesis of various bioactive molecules, including lipids, esters, and amides, which are of significant interest in drug development and biochemical research. The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental step that facilitates these subsequent modifications. This document provides a detailed protocol for the synthesis of this compound using thionyl chloride as the chlorinating agent, a common and effective method for this transformation.

Chemical Reaction

The synthesis involves the reaction of tricos-22-enoic acid with an excess of thionyl chloride (SOCl₂) to yield this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Tricos-22-enoic Acid | C₂₃H₄₄O₂ | 352.60 | White to off-white solid |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid |

| This compound | C₂₃H₄₃ClO | 371.04 | Yellowish oily liquid |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Reactants | |

| Tricos-22-enoic Acid | 1.0 g (2.83 mmol) |

| Thionyl Chloride | 0.5 mL (6.85 mmol, 2.4 equiv.) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-4 hours |

| Expected Outcome | |

| Theoretical Yield | 1.05 g |

| Typical Experimental Yield | 0.95 - 1.0 g (90-95%) |

| Purity (by ¹H NMR) | >95% |

Experimental Protocol

Materials and Reagents:

-

Tricos-22-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon source

-

Glass syringe and needle

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

The reaction evolves toxic gases (SO₂ and HCl). Ensure proper quenching of these gases if necessary.

-

All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator.

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tricos-22-enoic acid (1.0 g, 2.83 mmol).

-

Add anhydrous dichloromethane (10 mL) to the flask to dissolve the acid. Stir until a clear solution is obtained.

-

-

Reaction:

-

Carefully add thionyl chloride (0.5 mL, 6.85 mmol) dropwise to the stirred solution at room temperature using a syringe.

-

After the addition is complete, equip the flask with a reflux condenser fitted with a drying tube.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive byproducts, it is advisable to use a base trap (e.g., a bubbler containing NaOH solution) between the rotary evaporator and the vacuum pump.

-

The crude this compound will be obtained as a yellowish oily liquid. For most applications, the crude product is of sufficient purity and can be used directly in the next step.

-

If higher purity is required, the product can be purified by distillation under high vacuum.

-

-

Storage:

-

This compound is moisture-sensitive. Store the product under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperature (-20 °C is recommended for long-term storage).

-

Characterization

The successful synthesis of this compound can be confirmed by spectroscopic methods:

-

¹H NMR: The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) at ~10-12 ppm and the appearance of a triplet corresponding to the α-methylene protons (-CH₂-COCl) at a downfield shifted position compared to the starting material.

-

IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid at ~2500-3300 cm⁻¹ and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1780-1815 cm⁻¹) compared to the carboxylic acid (~1700-1725 cm⁻¹).

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Key components in the synthesis of this compound.

Application Notes and Protocols for Tricos-22-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or detailed, validated laboratory protocols for Tricos-22-enoyl chloride were found in a comprehensive search of available literature. The following application notes and protocols have been developed based on the general chemical properties of long-chain aliphatic acyl chlorides and safety data for the parent carboxylic acid, tricosanoic acid. It is imperative that all laboratory work is conducted by trained personnel in a controlled environment, and a thorough risk assessment is performed before commencing any experimental work.

Introduction

This compound is a long-chain unsaturated acyl chloride. Acyl chlorides are highly reactive compounds that serve as valuable intermediates in organic synthesis.[1][2][3] They are particularly useful for the acylation of a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[2][4][5] Due to their high reactivity, special care must be taken during handling and storage to prevent accidents and ensure the integrity of the compound.[1][2]

Safety Precautions and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. Contact with skin and eyes can cause severe burns.[6] Inhalation of vapors can cause respiratory tract irritation.[6][7] The following handling procedures are mandatory:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.

-

Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Moisture Control: This compound is highly sensitive to moisture and will react violently with water to produce hydrochloric acid.[4] All glassware and reaction vessels must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. The recommended storage temperature is typically 2-8°C.[6]

First Aid Measures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Data (Predicted)

As no specific data for this compound is available, the following table presents predicted properties based on its structure as a long-chain unsaturated acyl chloride.

| Property | Predicted Value | Notes |

| Molecular Formula | C₂₃H₄₃ClO | |

| Molecular Weight | 371.04 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Shorter-chain acyl chlorides are typically colorless liquids.[3][5] The long alkyl chain may result in a waxy solid at room temperature. |

| Odor | Pungent, acrid | Characteristic of acyl chlorides.[3] |

| Boiling Point | > 200 °C (at reduced pressure) | High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Melting Point | Not available | Likely a low-melting solid. For comparison, the parent saturated carboxylic acid, tricosanoic acid, has a melting point of 79.1 °C. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, hexanes). Insoluble and reacts with water and protic solvents (e.g., alcohols). | Acyl chlorides are generally soluble in organic solvents.[2] Reaction with water is a defining characteristic of acyl chlorides.[4] |

Experimental Protocols

General Workflow for Handling and Use

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Protocol for Acylation of an Alcohol (Ester Formation)

This protocol describes a general procedure for the synthesis of an ester from this compound and a generic primary alcohol.

Materials:

-

This compound

-

Primary alcohol (e.g., ethanol, butanol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for workup.

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM in a dried round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or other appropriate analytical techniques.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel as needed.

Caption: Reaction pathway for the formation of an ester from this compound.

Protocol for Acylation of an Amine (Amide Formation)

This protocol outlines a general procedure for the synthesis of an amide from this compound and a generic primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., butylamine, diethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or pyridine, if the amine substrate is used as its salt)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for workup.

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous DCM in a dried round-bottom flask. If the amine is used as a hydrochloride salt, add 2.2 equivalents of a tertiary amine base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with dilute HCl (if a tertiary amine base was used), then with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography as needed.

Caption: Experimental workflow for the synthesis of an amide.

References

Application Notes and Protocols for the Quantification of Tricos-22-enoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricos-22-enoyl chloride is a long-chain fatty acyl chloride, a class of highly reactive molecules that serve as important intermediates in the synthesis of various lipids and other bioactive compounds. Due to their reactivity, direct quantification of acyl chlorides in biological or pharmaceutical matrices is challenging.[1] This document provides detailed application notes and protocols for the reliable quantification of this compound using common analytical techniques, focusing on methods that involve a derivatization step to enhance stability and detectability.

The primary analytical challenges associated with this compound include its susceptibility to hydrolysis and its poor chromatographic behavior in its native form. Therefore, the protocols outlined below emphasize derivatization to convert the acyl chloride into a more stable and analyzable derivative prior to chromatographic separation and detection.

Analytical Techniques

The two principal recommended techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. Both methods rely on a crucial derivatization step. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural confirmation but are less suited for routine quantification at low concentrations.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[3] Since this compound is not sufficiently volatile or stable for direct GC analysis, derivatization is mandatory.[4][5] A common approach is the conversion of the acyl chloride to a fatty acid methyl ester (FAME) or another suitable ester, which exhibits excellent chromatographic properties.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes. For the analysis of this compound, derivatization is employed to introduce a chromophore for UV detection or to improve ionization efficiency for mass spectrometry (MS) detection.[1] This approach is particularly useful for samples that are not amenable to the high temperatures of GC.

Experimental Protocols

Protocol 1: Quantification by GC-MS via Esterification

This protocol describes the derivatization of this compound to its corresponding methyl ester, followed by quantification using GC-MS.

Materials:

-

This compound standard

-

Anhydrous Methanol

-

Pyridine (optional, to neutralize HCl byproduct)[6]

-

n-Hexane (HPLC grade)[8]

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous n-hexane. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: For liquid samples, dissolve a known amount in anhydrous n-hexane. For solid samples, perform a solvent extraction with n-hexane.

-

Derivatization: a. To 100 µL of the standard or sample solution in a sealed vial, add 500 µL of anhydrous methanol. b. (Optional) Add 10 µL of pyridine to scavenge the HCl formed during the reaction. c. Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.[8] d. After cooling to room temperature, add 1 mL of n-hexane and 1 mL of deionized water. e. Vortex for 1 minute and centrifuge to separate the layers. f. Carefully transfer the upper n-hexane layer, which contains the methyl ester derivative, to a clean vial. g. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

- Inlet Temperature: 250°C

- Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.